Prostaglandin E2 methyl ester Prostaglandin E2 methyl ester Prostaglandin E2 methyl ester is a prostanoid.
Prostaglandin E2 methyl ester is a natural product found in Cervus nippon with data available.
Brand Name: Vulcanchem
CAS No.: 31753-17-0
VCID: VC21219280
InChI: InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5+,14-13+/t16-,17+,18+,20+/m0/s1
SMILES: CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O
Molecular Formula: C21H34O5
Molecular Weight: 366.5 g/mol

Prostaglandin E2 methyl ester

CAS No.: 31753-17-0

Cat. No.: VC21219280

Molecular Formula: C21H34O5

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

Prostaglandin E2 methyl ester - 31753-17-0

Specification

CAS No. 31753-17-0
Molecular Formula C21H34O5
Molecular Weight 366.5 g/mol
IUPAC Name methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Standard InChI InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5+,14-13+/t16-,17+,18+,20+/m0/s1
Standard InChI Key WGCXTGBZBFBQPP-APRSVDTJSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)OC)O)O
SMILES CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identifiers

Prostaglandin E2 methyl ester, registered under CAS number 31753-17-0, is a methyl ester derivative of Prostaglandin E2. The compound has a molecular formula of C21H34O5 and a molecular weight of 366.49 g/mol . It belongs to the class of prostanoids, which are biologically active lipid compounds derived from essential fatty acids .

Nomenclature and Synonyms

The compound is identified through various systematic and common names, reflecting its chemical structure and biological relationships:

  • 5-Heptenoic acid, 7-[3-hydroxy-2-(3-hydroxy-1-octenyl)-5-oxocyclopentyl]-, methyl ester, stereoisomer

  • Prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-9-oxo-, methyl ester, (5Z,11α,13E,15S)-

  • Methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

  • PGE2 methyl ester

The compound also appears in literature under several stereochemical designations, illustrating the importance of its specific spatial configuration for biological activity .

Structural Characteristics

The chemical structure of Prostaglandin E2 methyl ester features a cyclopentane ring with two side chains and three key functional groups:

  • A methyl ester group at carbon-1

  • A hydroxyl group at carbon-11 (α-configuration)

  • A hydroxyl group at carbon-15 (S-configuration)

  • A ketone group at carbon-9

These functional groups and stereochemical configurations are critical for the compound's biological activity and receptor interactions.

Physical and Chemical Properties

Physical Properties

Prostaglandin E2 methyl ester is typically encountered as a solid at room temperature . The compound has high purity in commercial preparations, typically exceeding 98% . Its structural features, particularly the methyl ester group, enhance its lipophilicity compared to the parent compound Prostaglandin E2.

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) studies provide detailed information about the structure of Prostaglandin E2 methyl ester. For the methyl ester form, 13C-NMR shows characteristic peaks at 210.3, 174.0, 165.0, 135.2, 133.3, 131.0, 130.2, 126.7, 72.4, 52.1, 51.5, 49.6, 37.3, 33.5, 31.8, 27.4, 26.7, 25.1, 24.8, 22.6, and 14.0 ppm when measured in CDCl3 . Mass spectrometry reveals a molecular ion peak at m/e 334 (M+), with fragment peaks at 316 and 190 .

Biological Activities

Central Penetration Characteristics

One of the most significant advantages of Prostaglandin E2 methyl ester over its parent compound is its enhanced ability to penetrate the central nervous system. Research has demonstrated that Prostaglandin E2 methyl ester exhibits greater central penetration than Prostaglandin E2, making it valuable for studying central effects of prostaglandins .

Studies using radiolabeled compounds have shown that when administered intravenously, the radioactivity in the brain at 15 seconds post-injection was 1.3 to 2.9 times higher with [3H]Prostaglandin E2 methyl ester compared to [3H]Prostaglandin E2 . This enhanced penetration is attributed to the increased lipophilicity conferred by the methyl ester group, facilitating passage across the blood-brain barrier.

Metabolism in the Central Nervous System

Despite its enhanced penetration, Prostaglandin E2 methyl ester undergoes rapid hydrolysis in the brain. Approximately 80% or more of the compound is hydrolyzed to Prostaglandin E2 within 15 seconds post-injection, with the methyl ester form disappearing almost completely within 5 minutes . Following administration, both Prostaglandin E2 and its methyl ester demonstrate similar elimination half-lives of approximately 9.0-9.5 minutes in brain tissue .

Effects on Thermoregulation

Intravenous administration of Prostaglandin E2 methyl ester induces significant hyperthermia in experimental models. When administered to urethane-anesthetized rats, the compound produces temperature increases 1.5-fold higher than those observed with equivalent doses of Prostaglandin E2 . This hyperthermia is accompanied by tachycardia, hypertension, cutaneous vasodilation, and increased abdominal skin temperature, suggesting complex physiological responses .

Gastric Secretion Inhibition

Prostaglandin E2 methyl ester demonstrates potent inhibitory effects on gastric acid and pepsin secretion. Clinical studies involving 32 healthy male volunteers revealed that the compound significantly inhibits gastric secretion stimulated by both pentagastrin infusion and peptone meals . This inhibition was profound and prolonged, suggesting potential therapeutic applications in conditions characterized by excessive gastric acid production.

Synthesis and Chemical Derivatives

Synthetic Approaches

The synthesis of Prostaglandin E2 methyl ester has been described in scientific literature. One approach involves the synthesis of d,l-Prostaglandin E2 methyl ester through a process that yields two new acetylenic prostaglandins as intermediates: methyl 11α,15-dihydroxy-9-oxo-prost-5-yn-13-enoate and its C15 epimer . This synthetic route involves a solvolytic rearrangement of a bicyclo[2.1.0]hexane to a cyclopentane vinyl system .

Related Derivatives

Several structural analogs of Prostaglandin E2 methyl ester have been studied for their biological activities:

  • 15(R)-15-methyl Prostaglandin E2 methyl ester

  • 15(S)-15-methyl Prostaglandin E2 methyl ester

  • 16,16-dimethyl Prostaglandin E2

These methylated analogs have been shown to be very potent inhibitors of gastric acid and pepsin secretion, suggesting potential clinical applications in the treatment of peptic ulcers .

Research Applications

Comparative Pharmacological Studies

Prostaglandin E2 methyl ester has been used extensively in comparative pharmacological studies to investigate structure-activity relationships among prostaglandins. Research has demonstrated that chemical modifications, particularly the addition of the methyl ester group, significantly alter the compound's pharmacokinetics, tissue distribution, and biological potency .

Neurophysiological Research

The enhanced brain penetration of Prostaglandin E2 methyl ester makes it valuable for investigating the central effects of prostaglandins. Studies examining its effects on narcolepsy suggest that Prostaglandin E2 may play a role in rapid-eye-movement sleep regulation . These findings have contributed to a broader understanding of the neurophysiological roles of prostaglandins in sleep disorders.

Gastroenterological Applications

Research on the inhibitory effects of Prostaglandin E2 methyl ester on gastric secretion has important implications for treating gastrointestinal disorders. The compound's ability to nearly completely inhibit gastric acid response to a peptone meal, while also reducing serum gastrin concentrations, suggests potential applications in conditions characterized by excessive gastric acid production, such as peptic ulcers .

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